molecular formula C14H12N2O2 B8553598 2-Nitro-4-(1-phenylethenyl)aniline CAS No. 90044-01-2

2-Nitro-4-(1-phenylethenyl)aniline

Cat. No. B8553598
M. Wt: 240.26 g/mol
InChI Key: CXQYKTNQBHZKQV-UHFFFAOYSA-N
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Patent
US04435418

Procedure details

1-(4-Amino-3-nitrophenyl)-1-phenylethylene (7.7 g., 0.032 mole) was dissolved in refluxing ethanol (450 ml.). To this was added, dropwise, a solution of sodium sulfhydrate (38.5 g., 0.45 mole) in water (110 ml.). The resulting solution was refluxed overnight. The solution was diluted with water (1 l.), cooled, and filtered yielding 1-(3,4-diaminophenyl)-1-phenylethylene: 5.6 g., 83% yield, m.p. 109°-110°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH2:9])=[CH:4][C:3]=1[N+:16]([O-])=O.C(O)C.[Na+].[SH-]>O>[NH2:16][C:3]1[CH:4]=[C:5]([C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH2:9])[CH:6]=[CH:7][C:2]=1[NH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(=C)C1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
38.5 g
Type
reactant
Smiles
[Na+].[SH-]
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)C(=C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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